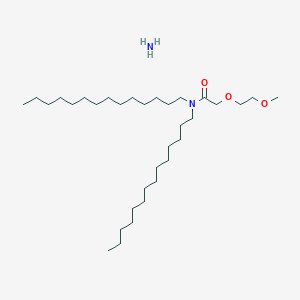

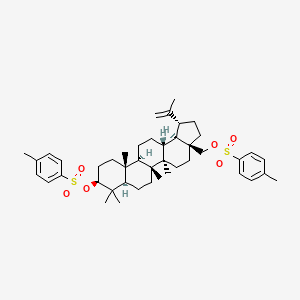

(3beta)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate)

説明

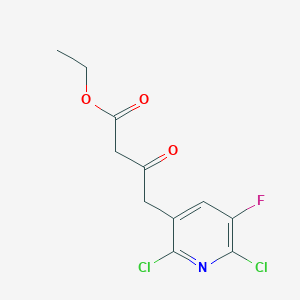

(3β)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate) is a synthetic molecule that has been studied for its potential applications in scientific research. It is an organic compound with a bicyclic structure that is composed of two fused rings, a bicyclo[3.3.1]nonane ring and a benzene ring. The compound is also known as 4-methylbenzenesulfonate and is a derivative of lupane, a naturally occurring triterpene. This compound has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and drug development. In We will also discuss potential future directions for research on this compound.

科学的研究の応用

Antidiabetic Activity : A study revealed that a similar compound, lup-20 (29)-ene-3α,6 β-diol, identified in Diospyros melanoxylon Roxb. leaves, showed significant improvement in diabetes-induced oxidative stress in rats, suggesting potential antidiabetic properties (Sharma et al., 2018).

Anti-HIV Agents : Research on betulinic acid derivatives, which are structurally similar to the given compound, showed potent anti-HIV activity. These studies indicate the potential of lupane derivatives in developing antiviral medications (Qian et al., 2009).

Antitumor Activity : Lupane-type triterpenoids from Glochidion zeylanicum and Phyllanthus flexuosus exhibited inhibitory effects on Epstein-Barr virus early antigen activation and potential anti-tumor properties (Tanaka et al., 2004).

Antimalarial Agents : Lupeol-based libraries, using lup-20(29)-ene as a scaffold, were synthesized and evaluated for antimalarial activity against Plasmodium falciparum, demonstrating potential in antimalarial drug development (Srinivasan et al., 2002).

Cytotoxic Properties : Several studies have shown that lupane-type triterpenoids possess cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Martucciello et al., 2010).

Silver Nanocomposites : Research into copolymers of betulin esters and silver nanocomposites based on lup-20(29)-ene-3,28-diol suggests applications in medical materials development due to their cytotoxic activity (Gorbunova et al., 2016).

特性

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(4-methylphenyl)sulfonyloxy-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62O6S2/c1-29(2)34-20-25-44(28-49-51(45,46)32-14-10-30(3)11-15-32)27-26-42(8)35(39(34)44)18-19-37-41(7)23-22-38(40(5,6)36(41)21-24-43(37,42)9)50-52(47,48)33-16-12-31(4)13-17-33/h10-17,34-39H,1,18-28H2,2-9H3/t34-,35+,36-,37+,38-,39+,41-,42+,43+,44+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIBIENYUPMCJM-MVYPDMSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(C2C4CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@]23CC[C@H]([C@@H]2[C@H]4CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

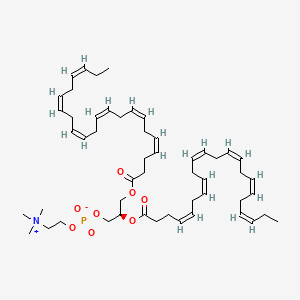

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)

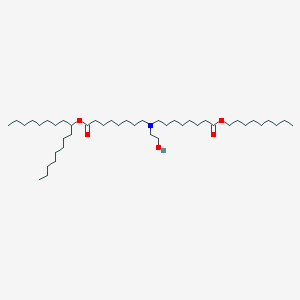

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[Methoxy(polyethylene glycol)-2000] (aMMoniuM salt](/img/structure/B3025659.png)